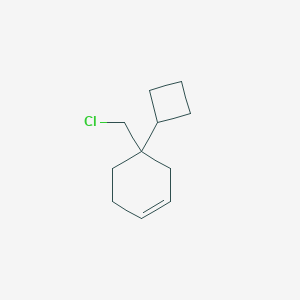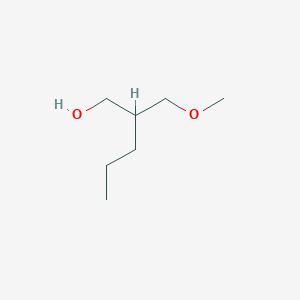
2-(Methoxymethyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)pentan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the second carbon of a pentane chain. This compound is used primarily in research and development settings and has various applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Methoxymethyl)pentan-1-ol typically involves the methoxymethylation of alcohols. One common method is the reaction of primary alcohols with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. This reaction is carried out under solvent-free conditions at room temperature, which offers advantages such as short reaction times, high product yield, and reusability of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methoxymethylation processes, but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the process allows for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)pentan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Methoxymethyl)pentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)pentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the alcohol site during multistep synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanol: An isomer with the formula CH3(CH2)4OH, used as a solvent and in the synthesis of esters.
2-Methylpentan-1-ol: Another isomer with a similar structure but different functional group positioning.
2-Methoxymethyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness
2-(Methoxymethyl)pentan-1-ol is unique due to its specific structure, which combines the properties of both an alcohol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-(methoxymethyl)pentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(5-8)6-9-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HDZYQSZCVZVKPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


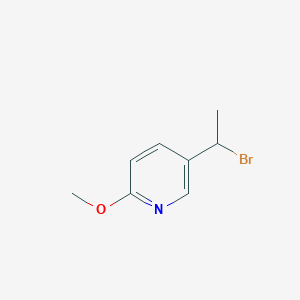
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
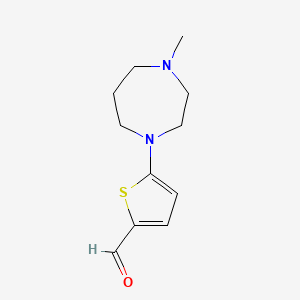
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)



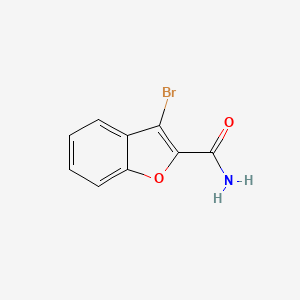


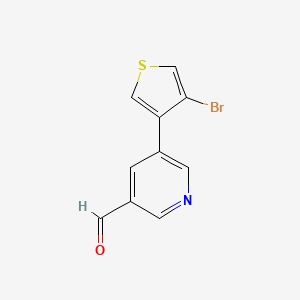
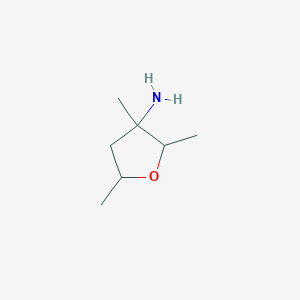
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
